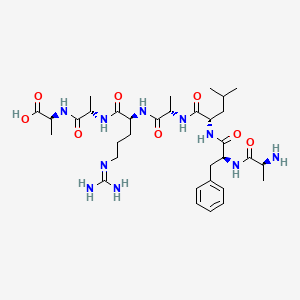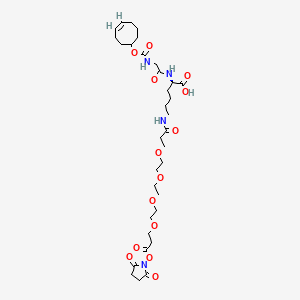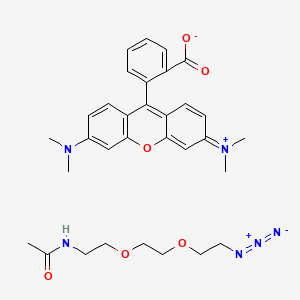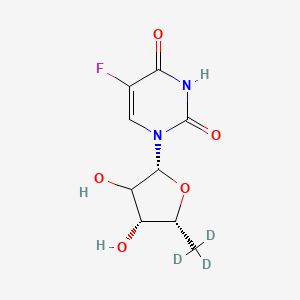
Doxifluridine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxifluridine-d3 is a deuterated form of Doxifluridine, a fluoropyrimidine derivative of 5-fluorouracil. It is a second-generation nucleoside analog prodrug developed to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system . This compound is primarily used in scientific research due to its anticancer properties .
Vorbereitungsmethoden
The preparation of Doxifluridine-d3 involves the coupling of a ribose derivative modified at the 5’ position with activated 5-fluorouracil in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at or below room temperature . This method ensures high yields and reduced formation of impurities. Industrial production methods follow similar synthetic routes, focusing on optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Doxifluridine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Doxifluridine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in cancer research, where it is used to study the mechanisms of action and efficacy of anticancer drugs . It is also used as a tracer in pharmacokinetic studies due to its deuterium labeling, which allows for precise tracking of the compound in biological systems . Additionally, this compound is used in combination with other drugs to enhance their anticancer effects .
Wirkmechanismus
Doxifluridine-d3 exerts its effects by being metabolized into 5-fluorouracil within cells. This active metabolite inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the inhibition of DNA synthesis and cell death . The molecular targets and pathways involved include pyrimidine nucleoside phosphorylase and thymidine phosphorylase, which are highly expressed in various cancers .
Vergleich Mit ähnlichen Verbindungen
Doxifluridine-d3 is similar to other fluoropyrimidine derivatives such as capecitabine and tegafur . its deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for more precise tracking and reduced metabolic degradation . This makes this compound particularly valuable in research settings where accurate measurement of drug distribution and metabolism is crucial.
Similar Compounds
- Capecitabine
- Tegafur
- 5-Fluorouracil
- Cytarabine
- Gemcitabine
Eigenschaften
Molekularformel |
C9H11FN2O5 |
|---|---|
Molekulargewicht |
249.21 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6?,8-/m1/s1/i1D3 |
InChI-Schlüssel |
ZWAOHEXOSAUJHY-KBSAXKIRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


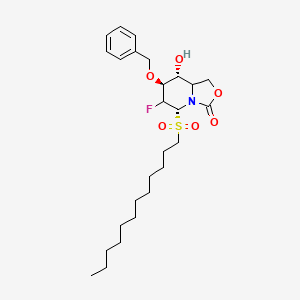
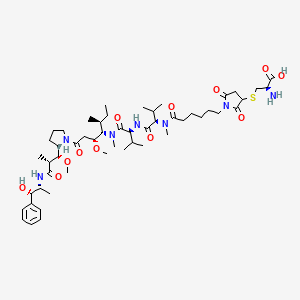
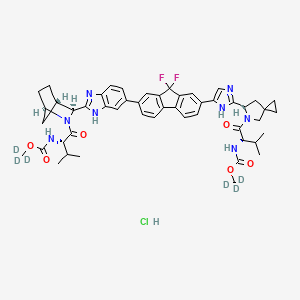
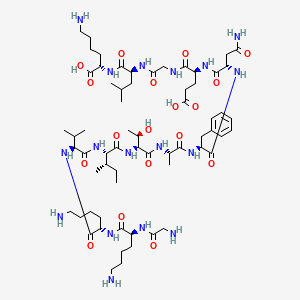
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
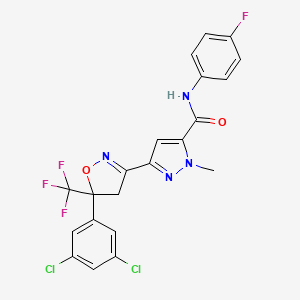
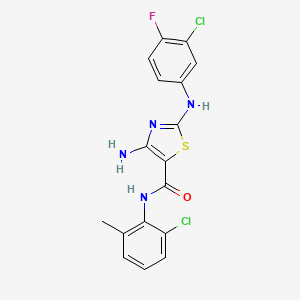
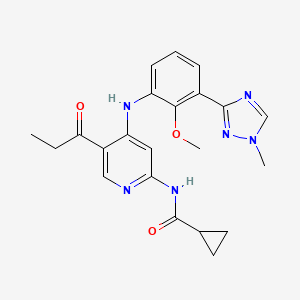
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)

![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
